molecular formula C23H25N3O4S B2413952 3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958703-43-0

3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2413952
CAS No.: 958703-43-0
M. Wt: 439.53
InChI Key: FKVWPEXBNCXKBB-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of 3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be represented by the following formula:

  • Molecular Formula : C23H25N3O4S
  • CAS Number : 958703-43-0

Structural Features

The compound features:

  • A thieno[3,4-c]pyrazole ring system.
  • An oxido group attached to the thieno ring.
  • Two ethoxy groups providing solubility and potential interaction sites.
  • A benzamide moiety which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Anticancer Screening

A study screened several derivatives of thieno[3,4-c]pyrazole against human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that compounds similar to this compound had IC50 values in the micromolar range, indicating significant cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
3,4-diethoxy-N-(5-oxido...)HeLa10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains.

Research Findings: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of thieno[3,4-c]pyrazole derivatives:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a moderate antibacterial effect, warranting further exploration into structure-activity relationships.

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Topoisomerases : Similar compounds have been shown to interfere with DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Properties

IUPAC Name

3,4-diethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-4-29-20-11-10-16(12-21(20)30-5-2)23(27)24-22-17-13-31(28)14-18(17)25-26(22)19-9-7-6-8-15(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVWPEXBNCXKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.